molecular formula C14H17N7O3 B2739215 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2034229-18-8

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2739215
CAS No.: 2034229-18-8
M. Wt: 331.336
InChI Key: KBRZOISCFXWICZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an oxadiazole ring and two pyrazole rings. These types of compounds are often found in pharmaceuticals and other biologically active substances .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole rings, the introduction of the ethyl and methyl groups, and the formation of the oxadiazole ring. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and pyrazole rings suggests that this compound could have interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the oxadiazole and pyrazole rings might be involved in reactions with nucleophiles or electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole and pyrazole rings could affect its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of pyrazole and oxadiazole derivatives involve innovative synthetic routes to obtain novel compounds with potential biological activities. For example, Hassan et al. (2014) explored the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, emphasizing their structural establishment through elemental analysis and spectral data, and evaluated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). Such studies are crucial for advancing the understanding of the chemical and biological properties of these compounds.

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor activities of pyrazole and oxadiazole derivatives have been a significant focus of research. Aghekyan et al. (2020) reported on the synthesis of novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles, evaluating their antibacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020). Additionally, Nassar, Atta-Allah, & Elgazwy (2015) conducted a molecular modeling study of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents, providing insights into the design of new anticancer drugs (Nassar, Atta-Allah, & Elgazwy, 2015).

Advanced Applications and Studies

Further research includes the exploration of novel synthetic pathways, characterization techniques, and the assessment of biological activities across different pyrazole and oxadiazole derivatives. Studies like those by Kumara et al. (2018), which delve into the synthesis, X-ray crystal structure, and bioactivities of pyrazole derivatives, shed light on the multifaceted applications of these compounds in fields such as medicinal chemistry and material science (Kumara, Kumar, Kumar, & Lokanath, 2018).

Future Directions

Compounds with similar structures are often studied for their potential uses in medicine, materials science, and other fields. Future research could explore the properties of this compound and its potential applications .

Properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O3/c1-4-21-7-9(5-16-21)12-17-11(24-19-12)6-15-13(22)10-8-20(2)18-14(10)23-3/h5,7-8H,4,6H2,1-3H3,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRZOISCFXWICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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